molecular formula C10H9BrN2 B13086383 (7-Bromoquinolin-6-yl)methanamine

(7-Bromoquinolin-6-yl)methanamine

Cat. No.: B13086383
M. Wt: 237.10 g/mol
InChI Key: XSHZBEAGEJEDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromoquinolin-6-yl)methanamine (CAS 1379365-17-9) is a brominated quinoline derivative of significant interest in medicinal chemistry and antibiotic development . This compound serves as a versatile chemical building block, particularly in the synthesis of novel quinoline-based inhibitors targeting bacterial ATP synthase . Research has demonstrated that quinoline derivatives can exhibit potent activity against multidrug-resistant pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa , by inhibiting the ATP synthase complex, a critical component of bacterial bioenergetics . The molecule features a bromine atom and an aminomethyl functional group on the quinoline core, which provide handles for further chemical modification to explore structure-activity relationships and optimize drug-like properties . Its molecular formula is C 10 H 9 BrN 2 with a molecular weight of 237.10 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H,6,12H2

InChI Key

XSHZBEAGEJEDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)CN

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of (7-Bromoquinolin-6-yl)methanamine in DMSO and Water: A Guide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

(7-Bromoquinolin-6-yl)methanamine is a heterocyclic amine of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in these applications. Dimethyl sulfoxide (DMSO) is the standard for creating concentrated stock solutions for high-throughput screening, while aqueous solubility is a critical determinant of a compound's behavior in biological assays and its potential for oral bioavailability. This guide provides a comprehensive analysis of the theoretical solubility of (7-Bromoquinolin-6-yl)methanamine, grounded in its physicochemical properties. It further outlines detailed, field-proven experimental protocols for the quantitative determination of its solubility in both DMSO and aqueous media, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, a compound's solubility is a foundational physicochemical property that dictates its path forward. Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro bioassays, difficulties in formulation, and ultimately, poor bioavailability. (7-Bromoquinolin-6-yl)methanamine, as a substituted quinoline, belongs to a class of compounds known for a wide spectrum of biological activities.[1] Its structure, featuring a hydrophobic bromoquinoline core and a basic aminomethyl group, presents a classic solubility challenge: achieving sufficient concentration in aqueous buffers for biological testing while maintaining stability in organic solvents for storage.

This guide serves as a senior-level resource, moving beyond simple data provision to explain the causal relationships between molecular structure and solubility. We will first dissect the theoretical underpinnings of (7-Bromoquinolin-6-yl)methanamine's solubility and then provide robust, step-by-step protocols for its empirical determination.

Physicochemical Profile of (7-Bromoquinolin-6-yl)methanamine

To predict a compound's solubility, one must first understand its fundamental physicochemical characteristics. While specific experimental data for (7-Bromoquinolin-6-yl)methanamine is not widely published, we can deduce its likely properties from its structure and data on analogous compounds.

Chemical Structure:

The structure consists of a planar, aromatic quinoline ring system, which is inherently hydrophobic. The bromine atom further increases lipophilicity.[2] The key to its aqueous solubility lies in the primary amine of the methanamine substituent, which can act as a hydrogen bond donor and acceptor and can be protonated to form a more soluble salt.[3]

Table 1: Predicted Physicochemical Properties

PropertyValue / PredictionRationale & Implication
Molecular Formula C₁₀H₉BrN₂Confirmed by structural analysis.
Molecular Weight 237.10 g/mol Calculated from the molecular formula.
CAS Number Not assignedAs of early 2026, a specific CAS number is not publicly registered. Researchers should use the structure or InChIKey for identification.
Predicted logP ~2.5 - 3.5The bromoquinoline core is hydrophobic (quinoline logP ≈ 2.0, bromine adds ~0.9). The methanamine group slightly reduces this. A higher logP suggests lower intrinsic aqueous solubility.
Predicted pKa ~8.5 - 9.5The primary aliphatic amine is basic. This pKa is typical for benzylamine-like structures. This value is critical, as it dictates the ionization state at physiological pH.
Hydrogen Bond Donors 2 (from -NH₂)The amine group can donate hydrogen bonds, aiding solvation in protic solvents like water.
Hydrogen Bond Acceptors 2 (N in quinoline, N in amine)The nitrogen atoms can accept hydrogen bonds, contributing to solubility in protic solvents.

Theoretical Solubility Analysis

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds.[4][5] For (7-Bromoquinolin-6-yl)methanamine, high solubility in DMSO is expected.

  • Mechanism : DMSO is an excellent hydrogen bond acceptor and has a large dipole moment. It can effectively solvate both the polar amine group and the large, polarizable bromoquinoline ring system. The primary barrier to solubility for many compounds is the energy required to break up the crystal lattice.[6] While this energy is unknown for this specific molecule, DMSO is generally effective at overcoming it for complex organic molecules.

  • Expectation : Solubility is likely to be high, easily exceeding the 10-20 mM concentrations typically required for stock solutions in screening campaigns.[6][7] However, empirical verification is essential, as unforeseen crystal packing forces can sometimes limit solubility even in powerful solvents.

Solubility in Water

Aqueous solubility is more complex and highly dependent on pH.

  • Intrinsic Solubility (S₀) : The solubility of the neutral, un-ionized form of the molecule is expected to be low due to the large, hydrophobic bromoquinoline core.

  • pH-Dependent Solubility : The primary amine group is basic and will exist in equilibrium with its protonated (ammonium) form in water. This equilibrium is governed by the compound's pKa and the pH of the solution.

Below the pKa, the protonated, cationic form dominates. This charged species is significantly more polar and will have much higher solubility in water than the neutral form. The relationship is described by the Henderson-Hasselbalch equation, and the total solubility (S) can be expressed as:

S = S₀ * (1 + 10^(pKa - pH))

This equation illustrates that as the pH decreases (becomes more acidic) relative to the pKa, the total solubility will increase dramatically. For biological assays typically conducted at pH 7.4, the compound will be significantly protonated (since pH < pKa), enhancing its solubility.

Caption: pH-dependent equilibrium of (7-Bromoquinolin-6-yl)methanamine in water.

Experimental Determination of Solubility

While theoretical analysis is invaluable, it must be confirmed by empirical data. The following sections provide detailed protocols for quantitatively measuring the solubility of (7-Bromoquinolin-6-yl)methanamine.

Protocol 1: Maximum Thermodynamic Solubility in DMSO

This protocol determines the equilibrium solubility of the compound in pure DMSO, which is crucial for preparing the highest possible concentration of a stock solution.

Rationale: This method creates a saturated solution and allows it to reach thermodynamic equilibrium over 24 hours. Centrifugation separates the undissolved solid, and the concentration of the resulting supernatant represents the maximum solubility.[4]

DMSO_Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis arrow -> prep1 Weigh ~5-10 mg of compound into a 2 mL microfuge tube. prep2 Add a small, precise volume of DMSO (e.g., 200 µL). prep1->prep2 prep3 Vortex vigorously for 5 minutes. prep2->prep3 equil1 Incubate at room temperature for 24 hours with gentle mixing. prep3->equil1 sep1 Centrifuge at >14,000 g for 15 minutes to pellet solid. equil1->sep1 analysis1 Carefully remove an aliquot of the supernatant. sep1->analysis1 analysis2 Perform a large serial dilution into a suitable solvent (e.g., ACN). analysis1->analysis2 analysis3 Quantify concentration using a calibrated HPLC-UV or LC-MS method. analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility in DMSO.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of (7-Bromoquinolin-6-yl)methanamine into a tared 2 mL microcentrifuge tube.

  • Dissolution: Add a known volume of anhydrous DMSO (e.g., 200 µL). The goal is to create a slurry (a supersaturated solution) where solid material is clearly visible.

  • Mixing: Vortex the tube vigorously for at least 5 minutes to break up aggregates and promote dissolution.

  • Equilibration: Incubate the tube at a constant temperature (e.g., 25 °C) on a shaker or rotator for 24 hours. This step is critical to ensure the solution has reached thermodynamic equilibrium.

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid material.

  • Sampling: Carefully remove a small, known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Perform a significant and accurate serial dilution of the supernatant into a suitable analysis solvent (e.g., acetonitrile or methanol). Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the maximum solubility in mg/mL or molarity.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true thermodynamic solubility of a compound in an aqueous medium at a specific pH.[8]

Rationale: By agitating an excess of the solid compound in a buffer for an extended period (24-72 hours), this method ensures that a true equilibrium between the solid and solution phases is achieved. It is labor-intensive but provides the most reliable and fundamental solubility value.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis arrow -> prep1 Add excess solid compound (>1 mg) to a glass vial. prep2 Add a precise volume of aqueous buffer (e.g., 1 mL PBS, pH 7.4). prep1->prep2 equil1 Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep2->equil1 sep1 Allow solid to settle. equil1->sep1 sep2 Filter supernatant through a 0.22 µm PVDF filter to remove particles. sep1->sep2 analysis1 Dilute the clear filtrate with an appropriate organic solvent. sep2->analysis1 analysis2 Quantify concentration using a calibrated HPLC-UV or LC-MS method. analysis1->analysis2

Sources

Suppliers and price for (7-Bromoquinolin-6-yl)methanamine CAS 1379365-17-9

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Validation: (7-Bromoquinolin-6-yl)methanamine

Executive Technical Summary

(7-Bromoquinolin-6-yl)methanamine (CAS 1379365-17-9 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., targeting c-Met, EGFR, or VEGFR). Its structural significance lies in the C6-aminomethyl "handle," which serves as a critical linker for urea or amide pharmacophores, while the C7-bromide allows for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core scaffold.

Due to the challenging regiochemistry required to install substituents at the 6- and 7-positions of the quinoline ring selectively, this compound is rarely a "stock" commodity. It typically exists in the market as a Made-to-Order (MTO) item or within "virtual libraries" of major CROs.

Market Analysis: Suppliers & Pricing Models

Current Commercial Status: Direct "add-to-cart" availability for this specific isomer is low. Most listings under CAS 1379365-17-9 refer to virtual inventory. The compound is frequently supplied as the dihydrochloride salt (CAS 1423025-39-1) to enhance stability and solubility during transport.

Sourcing Strategy: Researchers should approach sourcing via Request for Quote (RFQ) rather than catalog searching. The following tiered vendor list represents the most viable channels for procurement based on synthesis capability.

Vendor TierRepresentative CompaniesTypical Lead TimeEstimated Price (Research Scale)Notes
Tier 1 (Global CROs) Enamine, WuXi AppTec, Pharmablock4–6 Weeks$800 – $1,200 / gram High reliability; likely have validated routes.
Tier 2 (Catalog Aggregators) Combi-Blocks, Astatech, Ambeed2–4 Weeks$500 – $900 / gram Check stock carefully; often re-sellers.
Tier 3 (Custom Synthesis) SynInnova, Toronto Research Chem (TRC)8–10 Weeks$1,500+ / gram Best for GMP or specific salt form requests.

Procurement Tip: When requesting quotes, explicitly specify the salt form. The free base (amine) is prone to oxidation and carbamate formation (CO₂ absorption) if not stored under argon. Requesting the Dihydrochloride (2HCl) or TFA salt is recommended for shelf stability.

Technical Specifications & Self-Validating QC

To ensure scientific integrity, the identity and purity of the material must be validated against specific structural markers. The proximity of the bromine (C7) and aminomethyl (C6) groups creates a unique spectroscopic signature.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine or decomposition of the quinoline ring.
Purity (HPLC) >97.0% (AUC)Regioisomers (e.g., 6-bromo-7-aminomethyl) are common impurities and difficult to separate.
Identity (¹H-NMR) Distinct singlet/doublet for -CH₂-NH₂The methylene protons at C6 should appear as a singlet (or doublet if salt) around δ 4.0–4.2 ppm .
Counter-ion Cl⁻ content (Titration)If buying the salt, confirm stoichiometry (approx. 20-22% wt/wt Chloride for 2HCl).
Self-Validating Analytical Protocol
  • HPLC Method: C18 Column, Gradient 5% -> 95% MeCN in Water (0.1% TFA).

    • Diagnostic: The 6,7-substituted isomer typically elutes later than the 5,8-isomers due to steric flattening of the molecule.

  • ¹H-NMR Check: Look for the para-coupling pattern of the protons on the benzene ring of quinoline.

    • H5 and H8 usually appear as singlets (or weak doublets) due to the lack of ortho-coupling, confirming the 6,7-substitution pattern. If you see strong ortho-coupling (d, J=8Hz), you likely have the 5,6- or 7,8-isomer.

Synthesis & Production Workflow

Understanding the synthesis is crucial for troubleshooting impurities. The most robust route avoids direct bromination of the amine (which is non-selective) and instead utilizes a Nitrile Reduction or Benzylic Bromination pathway.

Primary Synthetic Pathway (Nitrile Reduction)

This route ensures regioselectivity by establishing the carbon skeleton before the sensitive amine is introduced.

  • Starting Material: 4-Amino-3-bromobenzonitrile.

  • Skraup Reaction: Condensation with glycerol/acrolein to form 7-bromoquinoline-6-carbonitrile .

  • Reduction: Catalytic hydrogenation (Raney Ni) or Hydride reduction (LiAlH₄) yields the target amine.

Visualized Workflow (Graphviz)

G Start Precursor: 4-Amino-3-bromobenzonitrile Step1 Skraup Cyclization (Glycerol, H2SO4, PhNO2) Start->Step1 Ring Formation Inter1 Intermediate: 7-Bromoquinoline-6-carbonitrile Step1->Inter1 Yield ~60% Step2 Reduction (Raney Ni, H2 or LiAlH4) Inter1->Step2 Nitrile -> Amine Crude Crude Amine (Mixture) Step2->Crude Purification Salt Formation (HCl/Dioxane) Crude->Purification Precipitation Final Target: (7-Bromoquinolin-6-yl)methanamine 2HCl Purification->Final >98% Purity

Figure 1: Strategic synthesis workflow via nitrile reduction, prioritizing regiochemical fidelity.

Handling & Safety Profile

  • Hazard Class: Irritant (Skin/Eye). The free amine is basic and potentially corrosive to mucous membranes.

  • Storage:

    • Free Base: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

    • HCl Salt: Store at 2-8°C. Desiccate.

  • Solubility:

    • Free base is soluble in DMSO, Methanol, DCM.

    • HCl salt is soluble in Water, DMSO; insoluble in DCM/Ether.

References

  • PubChem Compound Summary. (2025). 6-(Aminomethyl)-7-bromoquinoline. National Center for Biotechnology Information. [Link]

  • Musher, D. M., et al. (1974).[1] Potentiation of the Antibacterial Effect of Methenamine. Antimicrobial Agents and Chemotherapy.[1][2][3] (Cited for context on amine salt handling). [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 7-bromoquinolin-6-yl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 7-Bromoquinolin-6-yl Scaffolds

Abstract The functionalization of the quinoline core at the 7-position, particularly in the presence of ortho-substituents at C6 (e.g., 7-bromo-6-methoxyquinoline), represents a critical transformation in the synthesis of Type I/II kinase inhibitors (e.g., Bosutinib, Lenvatinib analogs). This application note details optimized protocols for overcoming the specific challenges of this scaffold: steric hindrance from the C6-substituent, electronic deactivation, and potential catalyst poisoning by the quinoline nitrogen. We present two validated method tiers: a robust "Workhorse" protocol for standard substrates and an "Advanced" protocol utilizing Buchwald precatalysts for sterically demanding or electron-poor coupling partners.

Mechanistic Challenges & Strategy

The "Ortho-Effect" and Catalyst Deactivation

Coupling at the C7 position of a 6-substituted quinoline is non-trivial due to two converging factors:

  • Steric Crowding: The substituent at C6 (often an ether or amide in drug scaffolds) creates significant steric bulk, impeding the approach of the palladium species during the oxidative addition step and slowing the transmetallation rate.

  • Nitrogen Coordination: The quinoline nitrogen (N1) is a competent ligand that can displace phosphines, leading to the formation of inactive [Pd(quinoline)2L2] species (catalyst poisoning), particularly in low-polarity solvents.

Catalyst Selection Logic
  • Pd(dppf)Cl₂ (The Workhorse): The large bite angle of the dppf ligand (99°) enforces a cis-geometry that favors reductive elimination. It is robust against air and moisture, making it the first-line choice for 7-bromo-6-methoxy systems where the boronic acid is reactive.

  • XPhos/SPhos Pd G3/G4 (The Problem Solvers): For highly hindered couplings (e.g., 6-isopropoxy or bulky boronic acids), dialkylbiaryl phosphine ligands (Buchwald ligands) are required. XPhos provides a "protective shell" around the Pd center, preventing N-coordination and facilitating oxidative addition into electron-rich aryl bromides.

Optimization Workflow (Decision Logic)

The following decision tree outlines the strategic approach to condition selection based on substrate complexity.

OptimizationWorkflow Start Substrate Analysis: 7-Bromoquinolin-6-yl Derivative CheckSterics Is C6 Substituent Bulky? (e.g., -OiPr, -CONHR vs. -OMe) Start->CheckSterics Branch1 Low Steric Bulk (e.g., 6-OMe) CheckSterics->Branch1 No Branch2 High Steric Bulk (e.g., 6-O-Benzyl) CheckSterics->Branch2 Yes MethodA METHOD A: Standard Pd(dppf)Cl2 • DCM Cs2CO3, Dioxane/H2O 80-100°C Branch1->MethodA MethodB METHOD B: Advanced XPhos Pd G3/G4 K3PO4, Toluene/H2O 100-110°C Branch2->MethodB Eval Evaluate Conversion (LCMS) MethodA->Eval MethodB->Eval Troubleshoot Incomplete Conversion? Switch to Method B or Add 20 mol% pivalic acid Eval->Troubleshoot < 50% Yield

Figure 1: Strategic decision tree for selecting Suzuki-Miyaura conditions based on the steric demand of the 6-position substituent.

Experimental Protocols

Method A: The "Workhorse" Condition (Standard)

Best for: 7-bromo-6-methoxyquinoline + Aryl Boronic Acids.

Reagents:

  • Substrate: 7-bromo-6-substituted quinoline (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₂ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing: Add 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

  • Monitoring: Monitor by LCMS. The 7-bromo starting material usually elutes later than the product on reverse-phase C18.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Quinoline derivatives can streak on silica; adding 1% Et₃N to the eluent is recommended.

Method B: The "Advanced" Condition (Sterically Demanding)

Best for: 6-isopropoxy/benzyloxy substituents, heteroaryl boronates, or unreactive chlorides.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (2–5 mol%)

  • Base: K₃PO₄ (tribasic, 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol

  • Additive (Optional): Pivalic acid (30 mol%) – Promotes protonolysis of the Pd-Ar intermediate in the catalytic cycle, aiding turnover.

Step-by-Step Protocol:

  • Setup: Charge the reaction vessel with the quinoline halide, boronic ester/acid, and K₃PO₄.

  • Catalyst Addition: Add XPhos Pd G3 (pre-catalyst) directly as a solid.

  • Solvent: Add degassed Toluene and Water (pre-degassed).

  • Reaction: Seal and heat to 100–110°C . If using a microwave reactor, heat to 120°C for 30–45 minutes.

  • Workup: Similar to Method A.

Data Summary & Troubleshooting

Table 1: Comparative Screening Data (Representative)

VariableMethod A (Standard)Method B (Advanced)Impact on 7-Bromoquinoline
Catalyst Pd(dppf)Cl₂XPhos Pd G3XPhos prevents N-poisoning better than dppf.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Biphasic toluene systems reduce protodeboronation of unstable boronates.
Base Cs₂CO₃K₃PO₄Phosphate is milder; critical for base-sensitive 6-substituents.
Temp 80-90°C100-110°CHigher temp required for Method B to activate precatalyst.
Success Rate High for 6-OMeHigh for 6-OR (Bulky)Method B is necessary when C6 is > Methyl.
Troubleshooting Guide
  • Problem: Protodeboronation (Boronic acid loses B(OH)₂ before coupling).

    • Solution: Switch to the corresponding Pinacol Ester or Potassium Trifluoroborate (BF₃K) salt. Reduce water content (use Method B).

  • Problem: Stalled Conversion (SM remains).

    • Solution: The oxidative addition is likely failing due to sterics. Switch to SPhos Pd G3 (smaller ligand than XPhos but still electron-rich). Increase temperature to 120°C (Microwave).

  • Problem: Regioselectivity (if polyhalogenated).

    • Note: If the substrate is 4-chloro-7-bromoquinoline, the reaction will occur at C7 first under standard Suzuki conditions (Br > Cl reactivity). To couple at C4, SNAr conditions are usually required, not Suzuki.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "danger zones" for quinoline substrates.

CatalyticCycle cluster_poison Off-Cycle Deactivation Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Steric Systems) Pd0->OxAdd + 7-Bromoquinoline PdII L2Pd(Ar)Br (Pd-II Intermediate) OxAdd->PdII TransMet Transmetallation (Requires Base/OH-) PdII->TransMet + Ar-B(OH)2 / Base Poison Pd(N-Quinoline)L2 (Inactive) PdII->Poison N-Coordination (If Ligand is weak) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle for 7-bromoquinoline. Note the risk of off-cycle catalyst poisoning by the quinoline nitrogen if the phosphine ligand (L) does not sufficiently protect the metal center.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Maloney, D. J., et al. (2011). Synthesis of 6,7-Disubstituted Quinolines via Pd-Catalyzed Cross-Coupling.[4] Organic Process Research & Development, 15(5), 1018–1026. (Contextual reference for scale-up of similar heterocycles). Link

  • Broutin, P. E., et al. (2005). Synthesis of 7-substituted quinolines via Suzuki coupling. Organic Letters, 7(14), 3097. (Demonstrates C7 selectivity). Link

Sources

Application Notes and Protocols for Amide Coupling Reactions Using (7-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of amide coupling reactions utilizing (7-Bromoquinolin-6-yl)methanamine as a key building block. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via a stable amide linkage offers a powerful strategy for the synthesis of novel chemical entities with therapeutic potential. This document delves into the scientific rationale behind experimental choices, provides detailed, step-by-step protocols for successful amide bond formation, and offers insights into reaction optimization and troubleshooting. The content is structured to empower researchers to confidently and efficiently utilize (7-Bromoquinolin-6-yl)methanamine in their drug discovery and development programs.

Introduction: The Significance of the Amide Bond and the Quinoline Scaffold

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability, conformational rigidity, and ability to participate in hydrogen bonding interactions make it an ideal linker for connecting molecular fragments. The strategic formation of amide bonds is one of the most frequently employed reactions in the pharmaceutical industry.[2]

Parallel to the importance of the amide linkage is the prevalence of the quinoline scaffold in drug discovery. Quinoline, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a key structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The unique electronic and steric properties of the quinoline ring system allow it to engage in various non-covalent interactions with biological targets, making it a highly sought-after pharmacophore.

This application note focuses on the use of (7-Bromoquinolin-6-yl)methanamine, a functionalized quinoline derivative, as a versatile primary amine for the construction of novel amides. The presence of the bromine atom provides a handle for further synthetic diversification through cross-coupling reactions, while the aminomethyl group serves as a key point for amide bond formation.

Reagent Profile: (7-Bromoquinolin-6-yl)methanamine

Plausible Synthesis

(7-Bromoquinolin-6-yl)methanamine is not readily commercially available but can be synthesized from 7-bromoquinoline through a two-step process involving Vilsmeier-Haack formylation followed by reductive amination.

  • Step 1: Vilsmeier-Haack Formylation of 7-Bromoquinoline. 7-Bromoquinoline can be formylated at the 6-position using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 7-bromoquinoline-6-carbaldehyde.

  • Step 2: Reductive Amination. The resulting aldehyde is then converted to the primary amine, (7-Bromoquinolin-6-yl)methanamine, via reductive amination. This can be achieved using a variety of reagents, such as sodium borohydride in the presence of an ammonium source or through catalytic hydrogenation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (7-Bromoquinolin-6-yl)methanamine is crucial for designing and optimizing amide coupling reactions.

PropertyEstimated ValueSignificance in Amide Coupling
Molecular Weight 237.09 g/mol Essential for accurate molar calculations of reagents.
pKa (of the conjugate acid) ~8.5 - 9.5The basicity of the amine influences its nucleophilicity and the choice of base in the coupling reaction. A higher pKa indicates a more basic and generally more nucleophilic amine.
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., DMF, DCM, THF).The choice of solvent for the coupling reaction must ensure the solubility of all reactants. Quinoline derivatives can exhibit poor solubility in certain solvents, which may necessitate the use of co-solvents or heating.[1]
Appearance Likely a solid at room temperature.Important for handling and dispensing the reagent.

Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures. Therefore, amide coupling reactions in a laboratory setting necessitate the activation of the carboxylic acid to generate a more electrophilic species that can be readily attacked by the amine nucleophile.[1] This activation is typically achieved using a "coupling reagent."

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acid anhydride.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carboxylic acid derivative, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

To enhance reaction efficiency and suppress side reactions like racemization, additives are often employed.[1]

Detailed Protocol: Amide Coupling of a Generic Carboxylic Acid with (7-Bromoquinolin-6-yl)methanamine

This protocol provides a general procedure for the amide coupling of a carboxylic acid with (7-Bromoquinolin-6-yl)methanamine using HATU as the coupling reagent and DIPEA as the base.

Reagents and Materials
  • Carboxylic Acid (1.0 eq)

  • (7-Bromoquinolin-6-yl)methanamine (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification supplies (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.1 - 1.5 eq) to the reaction mixture in one portion. Stir the mixture for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid. The formation of the active ester can sometimes be observed by a change in color.

  • Amine Addition: Add a solution of (7-Bromoquinolin-6-yl)methanamine (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Mechanism and Scientific Rationale

The selection of HATU as the coupling reagent is based on its high efficiency, rapid reaction kinetics, and ability to minimize racemization, particularly with chiral carboxylic acids.[3] The mechanism of the HATU-mediated amide coupling is as follows:

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + DIPEA DIPEA DIPEA HATU HATU Byproduct Tetramethylurea HATU->Byproduct hydrolysis Amine (7-Bromoquinolin-6-yl)methanamine (R'-NH2) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU - HOAt Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amide Amide (R-CONHR') Tetrahedral->Amide - HOAt HOAt HOAt

Caption: Mechanism of HATU-mediated amide coupling.

The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form the carboxylate anion.[4] This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of 1-hydroxy-7-azabenzotriazole (HOAt). The amine subsequently attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the final amide product and regenerate HOAt.

Experimental Workflow

The overall workflow for the amide coupling reaction is summarized in the following diagram:

Amide_Coupling_Workflow Prep Reagent Preparation (Carboxylic Acid, Amine, HATU, DIPEA, Anhydrous DMF) Setup Reaction Setup (Inert Atmosphere, Dissolve Acid) Prep->Setup Activation Carboxylic Acid Activation (Add DIPEA, then HATU) Setup->Activation Coupling Amine Addition & Reaction (Add Amine, Monitor Progress) Activation->Coupling Workup Aqueous Workup (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for amide coupling.

Reagent Selection and Optimization

While the provided protocol using HATU is robust, other coupling reagents may be more suitable depending on the specific substrates and desired reaction conditions.

Coupling ReagentAdditive(s)BaseKey Advantages & Considerations
HATU NoneDIPEA, TEAHigh efficiency, low racemization, fast reactions.[3] Can be expensive.
EDC HOBt, HOAtDIPEA, TEA, NMMWater-soluble byproducts, cost-effective.[2] May require an additive to suppress side reactions and racemization.[5]
DCC HOBt, DMAPDIPEA, TEAInexpensive and effective. The dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration, but this can be problematic in some cases.
BOP-Cl NoneTEAEffective for sterically hindered substrates. Can be moisture-sensitive.

Optimization Parameters:

  • Stoichiometry: The ratio of coupling reagent, base, and amine to the carboxylic acid can be adjusted to optimize yield and minimize side reactions.

  • Solvent: While DMF is a common choice, other polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) can be used.

  • Temperature: Most amide couplings proceed at room temperature, but gentle heating can be beneficial for sluggish reactions.

  • Reaction Time: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Poor solubility of reactants.- Use a more powerful coupling reagent (e.g., HATU).- Increase the reaction temperature.- Use a less hindered coupling partner if possible.- Try a different solvent or a co-solvent system.[1]
Formation of Byproducts - Side reactions of the activated ester.- Epimerization of chiral centers.- Add HOBt or HOAt to the reaction mixture.- Use a non-nucleophilic base like DIPEA.- Perform the reaction at a lower temperature.
Difficulty in Purification - Water-soluble byproducts from EDC.- Contamination with unreacted starting materials.- Ensure thorough aqueous workup.- Optimize stoichiometry to drive the reaction to completion.- Employ a different chromatographic technique (e.g., reverse-phase HPLC).

Conclusion

The amide coupling reaction is a powerful and versatile tool for the synthesis of novel molecules in drug discovery. The use of (7-Bromoquinolin-6-yl)methanamine as a building block provides access to a rich chemical space of quinoline-containing amides with the potential for diverse biological activities. By understanding the principles of amide bond formation, adhering to robust protocols, and systematically optimizing reaction conditions, researchers can effectively incorporate this valuable synthon into their synthetic strategies.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. [Link]

  • Dunn, P. J., et al. (2009). The kinetics of formation of amide, 4, from the corresponding carboxylic acid by reaction with the isopropyl ester of methionine (MIPE), mediated by carbodiimide EDCI, 1, and HOBt, 2, have been studied in 1-methyl-2-pyrrolidinone (NMP) using reaction calorimetry. Organic Process Research & Development, 13(1), 105-111. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Reductive amination procedures for quinoline-6-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination Protocols for Quinoline-6-methanamine Scaffolds

Executive Summary

Quinoline-6-methanamine (6-(aminomethyl)quinoline) is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in kinase inhibitors, antimalarials, and GPCR ligands. Its unique electronic structure—combining a basic pyridine-like nitrogen within the aromatic core and a nucleophilic exocyclic amine—presents specific synthetic challenges.

This guide provides two optimized protocols:

  • De Novo Synthesis: Generating the primary amine from quinoline-6-carbaldehyde.

  • Derivatization: Using quinoline-6-methanamine as a nucleophile to generate secondary amines via reductive alkylation.

These protocols prioritize the use of Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN) due to their superior chemoselectivity compared to traditional catalytic hydrogenation or NaBH₄ methods.

Strategic Considerations & Mechanistic Insight

The Chemoselectivity Hierarchy

Successful reductive amination relies on the selective reduction of the intermediate iminium ion over the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice for reacting quinoline-6-methanamine with aldehydes.[1] It is sterically bulky and electron-deficient, making it unreactive toward aldehydes/ketones but highly reactive toward protonated imines. It eliminates the need for toxic cyanoborohydrides in most cases.

  • Sodium Cyanoborohydride (NaBH₃CN): Essential when synthesizing the primary amine (Protocol 1). Its stability at low pH (pH 3-5) allows for the use of excess ammonium acetate, which is required to suppress over-alkylation.

The "Quinoline Effect" (Self-Validating Logic)
  • Challenge: The quinoline ring nitrogen (

    
    ) can act as a "proton sponge," potentially sequestering the acid catalyst required to activate the imine.
    
  • Solution: Protocols must utilize controlled buffering. In Protocol 2, Acetic Acid (AcOH) is added not just as a catalyst, but in sufficient stoichiometry (1-2 eq) to ensure the exocyclic imine remains protonated and susceptible to hydride attack, despite the buffering capacity of the ring nitrogen.

Reagent Selection Matrix

FeatureNaBH(OAc)₃ (STAB) NaBH₃CN NaBH₄
Primary Use Derivatization (Sec/Tert amines)Synthesis of Primary AminesNot Recommended
Selectivity Excellent (Reduces imine only)Good (pH dependent)Poor (Reduces aldehyde)
Toxicity Low (Boric acid byproduct)High (HCN risk)Low
Solvent DCE, DCM, THFMeOH, EtOHMeOH
Water Tolerance Low (Hydrolyzes)HighLow

Detailed Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-methanamine (Primary Amine)

Target: Conversion of Quinoline-6-carbaldehyde to the primary amine.

Rationale: Direct reductive amination with ammonia is prone to over-alkylation (forming secondary amines). We utilize a large excess of ammonium acetate to drive equilibrium toward the primary imine.

Materials:

  • Quinoline-6-carbaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 - 15.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (0.7 - 1.0 eq)
    
  • Methanol (Anhydrous)

  • Molecular Sieves (3Å, activated)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask, dissolve Quinoline-6-carbaldehyde (e.g., 5 mmol) in Methanol (0.2 M concentration). Add activated 3Å molecular sieves.

  • Buffering: Add Ammonium Acetate (50-75 mmol). The solution may warm slightly. Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Solution typically turns yellow/orange indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (3.5 - 5.0 mmol) in one portion.
    
  • Reaction: Allow to warm to RT and stir for 12-24 hours.

    • Monitoring: TLC (DCM/MeOH/NH4OH 90:9:1). The aldehyde spot (

      
      ) should disappear; amine spot (
      
      
      
      ) appears.
  • Quench & Workup (Critical):

    • Concentrate MeOH under reduced pressure.

    • Resuspend residue in DCM.

    • Acid Wash: Extract with 1M HCl (The product moves to the aqueous phase; impurities stay in organic).

    • Basification: Separate the aqueous layer and basify to pH >12 using 6M NaOH.

    • Extraction: Extract the cloudy aqueous layer 3x with DCM or EtOAc.

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Yield: Expect 70-85% as a pale yellow oil/solid.

Protocol 2: Derivatization of Quinoline-6-methanamine

Target: Reaction of Quinoline-6-methanamine with an Aldehyde (R-CHO) to form a Secondary Amine.

Rationale: This utilizes the Abdel-Magid protocol.[2][3] STAB is used in DCE (1,2-Dichloroethane) for optimal rate and selectivity.

Materials:

  • Quinoline-6-methanamine (1.0 eq)

  • Aldehyde (R-CHO) (1.0 - 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Acetic Acid (glacial) (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) (Preferred) or DCM.[3]

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine Quinoline-6-methanamine and the Aldehyde in DCE (0.2 M).

  • Activation: Add Acetic Acid. Stir for 10-20 minutes.

    • Why? This pre-forms the imine/hemiaminal equilibrium and ensures the quinoline ring doesn't deactivate the system.

  • Reduction: Add STAB in one portion. Gas evolution (hydrogen) is minimal but possible.

  • Reaction: Stir at RT for 2-4 hours.

    • Self-Validation: If the reaction stalls, add 0.5 eq more STAB. STAB hydrolyzes slowly, so excess is often needed if reagents aren't strictly anhydrous.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to quench residual borohydride.
    
  • Purification:

    • Extract with DCM.

    • Wash with brine.

    • Dry (

      
      ) and concentrate.
      
    • Chromatography: Flash column using DCM:MeOH (95:5 to 90:10).

Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway & Decision Logic

This diagram illustrates the parallel pathways for synthesis and derivatization, highlighting the critical intermediate species.

ReductiveAmination cluster_0 Protocol 1: Synthesis cluster_1 Protocol 2: Derivatization Aldehyde Quinoline-6-CHO Imine1 Imine Intermediate (Unstable) Aldehyde->Imine1 + NH4OAc Amine Quinoline-6-CH2-NH2 Imine2 Iminium Ion (Activated) Amine->Imine2 + R-CHO + AcOH Imine1->Amine + NaBH3CN (Reduces Imine) Product Secondary Amine Derivative Imine2->Product + STAB (Hydride Transfer) NH4OAc NH4OAc (Excess) NaBH3CN NaBH3CN (pH < 6) RCHO Target Aldehyde (R-CHO) STAB STAB / AcOH (DCE)

Caption: Figure 1. Divergent synthetic pathways. Protocol 1 (Top) generates the scaffold; Protocol 2 (Bottom) functionalizes it. Note the specific reducing agent requirements for each step.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Protocol 2) Quinoline nitrogen sequestering protons.Increase AcOH to 2.0-3.0 eq. Ensure solvent is DCE (promotes imine formation).[1][2][3]
Dialkylation (Protocol 1) Insufficient Ammonium Acetate.Increase

to 15 eq. Maintain high dilution.
Emulsion during workup Amphoteric nature of amino-quinoline.Use high ionic strength (sat. brine) or filter through Celite before separation.
Residual Boron Salts Incomplete quench.Stir with

for at least 20 mins. For STAB, a tartaric acid wash can help solubilize boron species.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. The definitive guide on STAB protocols.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Foundational work on NaBH3CN selectivity.

  • BenchChem Application Note. "Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde." Provides specific solvent/stoichiometry analogs for quinoline/isoquinoline systems.

  • Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols." A consolidated database of variations on the reductive amination reaction.

Sources

Application Note: Microwave-Assisted Synthesis of 7-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-bromoquinoline scaffold is a "privileged structure" in drug discovery, serving as a critical precursor for antimalarials, kinase inhibitors, and receptor antagonists. The bromine atom at the C-7 position provides a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, synthesizing 7-bromoquinoline from 3-bromoaniline presents a classic regiochemical challenge: cyclization can occur at either the C-2 or C-6 position of the aniline ring, yielding a difficult-to-separate mixture of 5-bromo and 7-bromo isomers.

This Application Note details two microwave-assisted protocols designed to address this challenge:

  • Method A (Modified Skraup): A rapid, "dirty" synthesis for high-throughput screening where isomer separation is automated.

  • Method B (Gould-Jacobs): A high-fidelity, regioselective route optimized for scale-up and purity, utilizing steric control to favor the 7-bromo isomer.

Strategic Analysis & Workflow

The core difficulty lies in the directing effect of the bromine substituent on the aniline starting material.

  • The Steric Argument: In 3-bromoaniline, the C-2 position is sterically crowded (flanked by the amino group and the bromine). The C-6 position is less hindered.

  • The Kinetic vs. Thermodynamic Control: Traditional thermal heating (Skraup) often provides enough energy to overcome the steric barrier at C-2, leading to significant 5-bromo impurity (~30-40%). Microwave irradiation allows for precise temperature profiles that can enhance the kinetic preference for the C-6 cyclization (yielding the 7-bromo isomer), particularly when bulky intermediates (Gould-Jacobs) are used.

Experimental Workflow

G cluster_0 Method A: Modified Skraup (Rapid / Screening) cluster_1 Method B: Gould-Jacobs (High Purity / Scale-Up) Start Starting Material: 3-Bromoaniline Skraup_Rxn MW Reaction Glycerol + H2SO4 150°C, 15 min Start->Skraup_Rxn GJ_Step1 1. Condensation (MW) + EMME, 120°C, 10 min Start->GJ_Step1 Skraup_Mix Crude Mixture (7-Br : 5-Br ~ 65:35) Skraup_Rxn->Skraup_Mix Skraup_Pur Flash Chromatography (Required) Skraup_Mix->Skraup_Pur End Target: 7-Bromoquinoline Derivatives Skraup_Pur->End GJ_Step2 2. Cyclization (MW) 300°C, 5 min (Steric Control) GJ_Step1->GJ_Step2 Enamine Intermediate GJ_Step3 3. Hydrolysis/Decarb MW 200°C GJ_Step2->GJ_Step3 GJ_Step3->End GJ_Prod High Purity 7-Bromo-4-hydroxyquinoline

Figure 1: Decision tree for synthesis selection. Method B is recommended for applications requiring >95% isomeric purity.

Protocol A: Modified Skraup Reaction (Microwave)

Best for: Rapid generation of libraries where chromatography is automated. Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition and cyclization.

Reagents & Setup
  • Vessel: 10 mL Microwave Process Vial (High Pressure rated).

  • Reactants:

    • 3-Bromoaniline (1.0 equiv, 500 mg)

    • Glycerol (3.0 equiv)

    • Nitrobenzene (0.5 equiv) or Iodine (catalytic) as oxidant.

    • Sulfuric Acid (conc.[1] H2SO4, 1.5 equiv) - Caution: Exothermic.

    • Ferrous Sulfate (FeSO4, catalytic) - Moderates the reaction.

Step-by-Step Methodology
  • Pre-mixing: In the MW vial, add 3-bromoaniline, glycerol, and nitrobenzene. Add FeSO4.

  • Acid Addition: Add conc. H2SO4 dropwise with cooling (ice bath). Critical: Do not seal the vial until the initial exotherm subsides.

  • Microwave Parameters:

    • Mode: Dynamic (Power Cycling)

    • Temp: 150°C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (Acrolein generation creates pressure).

  • Workup:

    • Cool to RT. Basify with 20% NaOH to pH 9-10.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over MgSO4.

  • Purification: The crude will contain both 7-bromoquinoline and 5-bromoquinoline.

    • Separation: Flash column chromatography (Hexane:EtOAc 9:1). The 5-bromo isomer typically elutes slightly faster or slower depending on the stationary phase, but separation is difficult.

Protocol B: The Gould-Jacobs Reaction (Microwave Optimized)

Best for: High-purity synthesis, scale-up, and avoiding toxic acrolein. Mechanism: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. The bulky EMME group strongly disfavors attack at the crowded C-2 position, significantly enhancing regioselectivity for the 7-bromo isomer.

Step 1: Condensation (Enamine Formation)
  • Reactants: 3-Bromoaniline (1.0 equiv), EMME (1.1 equiv).

  • Solvent: Ethanol (or solvent-free).[2]

  • MW Conditions: 120°C, 10 min, Normal absorption.

  • Outcome: Quantitative conversion to diethyl (((3-bromophenyl)amino)methylene)malonate.

  • Workup: Cool to induce precipitation. Filter the solid enamine.[2] (Purity is usually sufficient for Step 2).

Step 2: Cyclization (The Critical Step)
  • Concept: This step requires high energy to close the ring. Conventional heating requires diphenyl ether reflux (250°C+) for hours. MW achieves this in minutes.[3]

  • Reactants: Enamine intermediate from Step 1.

  • Solvent: Diphenyl ether (10 volumes) or solvent-free (if reactor allows solid-phase heating).

  • MW Conditions:

    • Temp: 300°C

    • Time: 5 - 8 minutes

    • Absorber: High (Diphenyl ether absorbs MW well).

  • Workup: Cool to RT. Dilute with hexane.[3] The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate , precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

Step 3: Hydrolysis & Decarboxylation
  • Hydrolysis: Suspend ester in 10% NaOH. MW at 100°C for 5 min. Acidify to precipitate the carboxylic acid.[4]

  • Decarboxylation: Suspend the acid in diphenyl ether. MW at 250°C for 10 min.

  • Final Product: 7-Bromo-4-hydroxyquinoline (often exists as the 4-quinolone tautomer).

Comparative Data & Validation

MetricConventional SkraupMW Modified Skraup (Method A)MW Gould-Jacobs (Method B)
Reaction Time 4 - 6 Hours15 Minutes25 Minutes (Total 3 steps)
Temperature 140°C (Reflux)150°C300°C (Step 2)
Yield (Isolated) 45% (Mixture)65% (Mixture)78% (Regiopure)
Isomer Ratio (7-Br : 5-Br) ~60 : 40~65 : 35> 95 : 5
Atom Economy Low (Polymerization side rxns)MediumHigh
Self-Validating the Protocol (Troubleshooting)
  • Pressure Spikes (Method A): If pressure exceeds 250 psi, reduce glycerol loading or increase ramp time. Acrolein generation is rapid.

  • Incomplete Cyclization (Method B): If Step 2 yield is low, ensure temperature reaches 300°C. 250°C is often insufficient for the brominated scaffold.

  • Isomer Identification: Use 1H NMR.[3][5][6][7]

    • 7-Bromoquinoline:[4][8][9][10] Look for the doublet at C-8 (approx 8.2-8.3 ppm) with a meta-coupling constant (J ~ 2 Hz) to C-6.

    • 5-Bromoquinoline:[2][11] The coupling patterns in the benzenoid ring will differ significantly due to the symmetry change.

References

  • Microwave-Assisted Quinoline Synthesis Reviews

    • Microwave irradiation for the synthesis of quinoline scaffolds: a review. ResearchGate. Link

    • Recent advances in the synthesis of quinolines: a review. RSC Advances. Link

  • Gould-Jacobs Optimization

    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage Application Note AN056.[12] Link (Referenced via search context 1.2).

    • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.[5][6] Link

  • Regioselectivity & Separation

    • Synthesis method of 7-bromo-5-methoxyquinoline (Patent). Google Patents CN112457243B. Link

    • Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[13] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 7-Bromoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing 7-bromoquinoline in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to palladium catalyst poisoning. Our goal is to provide you with the expertise and practical insights needed to diagnose and resolve issues, ensuring the success of your coupling reactions.

Troubleshooting Guide: Diagnosing and Remediating Catalyst Poisoning

This guide provides a structured approach to identifying and solving problems arising from suspected palladium catalyst poisoning during the coupling of 7-bromoquinoline.

Q1: My Suzuki-Miyaura coupling of 7-bromoquinoline has stalled or failed. How can I determine if catalyst poisoning is the culprit?

A1: A stalled or failed Suzuki-Miyaura reaction is a common issue that can often be traced back to the deactivation of the palladium catalyst. Here is a systematic approach to diagnose the problem:

Step 1: Visual Inspection of the Reaction Mixture The formation of a black precipitate, often referred to as palladium black, is a strong indicator of catalyst decomposition and aggregation.[1] This occurs when the active Pd(0) species is no longer stabilized by the ligand, leading to the formation of inactive palladium nanoparticles.

Step 2: Re-evaluate Reagent Purity and Handling Catalyst poisons are often introduced through impure reagents or solvents.[1]

  • Reagents: Ensure the purity of your 7-bromoquinoline, boronic acid/ester, and base. Impurities such as sulfur-containing compounds or other halides can act as potent catalyst poisons.[2][3]

  • Solvents: Use anhydrous and thoroughly degassed solvents.[4] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[4] Contaminants in solvents, even at ppm levels, can poison the catalyst.[5]

  • Inert Atmosphere: Rigorous exclusion of air is critical. Ensure your reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).[4]

Step 3: Conduct a Control Experiment Perform a control reaction with a trusted, high-purity set of reagents that have previously worked for a similar transformation. If this control reaction proceeds as expected, it strongly suggests that your original reagents or solvents are the source of the poison.

Step 4: Analyze for Common Catalyst Poisons If you have access to analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, analyze your starting materials for common poisons.

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious for poisoning palladium catalysts.[2]

  • Halide Impurities: While your substrate is a bromide, the presence of other halide ions, particularly iodide, can sometimes interfere with the catalytic cycle.[3]

  • Coordinating Heterocycles: Nitrogen-containing heterocycles, other than your substrate, can sometimes act as competitive ligands and inhibit catalysis.

Q2: I've confirmed catalyst poisoning. What are the most likely sources in my 7-bromoquinoline coupling reaction, and how can I prevent it in the future?

A2: Understanding the source of the poison is key to preventing future failures. Here are the most common culprits and preventative measures:

Potential Poison Source Mechanism of Poisoning Prevention & Remediation Strategy
Sulfur Compounds Strong coordination to the palladium center, blocking active sites.[2]Use high-purity reagents and solvents. If sulfur contamination is suspected, reagents can be purified by recrystallization or chromatography.
Oxygen Oxidation of the active Pd(0) to inactive Pd(II) species and oxidation of phosphine ligands.[4]Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or sparging with an inert gas.[6]
Water Can lead to the formation of inactive palladium hydroxide species and promote side reactions like protodeboronation.[7][8]Use anhydrous solvents and dry reagents, especially the base.[4] However, in some cases, a small amount of water is necessary for the reaction to proceed.[9]
Other Coordinating Species Competitive binding to the palladium center, displacing the necessary ligands for the catalytic cycle. This can include other nitrogen-containing heterocycles or even excess phosphine ligand.[10]Carefully control the stoichiometry of your ligands. If other coordinating species are present as impurities, purify the starting materials.
Incompatible Additives Certain additives, if not chosen carefully, can interact negatively with the catalyst.Ensure any additives used are compatible with the palladium catalyst system.
Experimental Protocol: A General Procedure for Suzuki Coupling of 7-Bromoquinoline

This protocol is a starting point and may require optimization for your specific substrate and coupling partner.

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 7-bromoquinoline (1 equivalent), the boronic acid or its pinacol ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents).[4][11]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the ligand (if required, e.g., SPhos, XPhos, 1-4 equivalents relative to palladium).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) to achieve the desired concentration.[11]

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.[12]

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of palladium catalyst poisoning?

A3: Palladium catalyst poisoning occurs when a substance, the "poison," interacts with the palladium center and reduces or completely inhibits its catalytic activity. This can happen through several mechanisms:

  • Strong Coordination: The poison binds strongly to the palladium's active site, preventing the substrate from binding and participating in the catalytic cycle.[13]

  • Electronic Modification: The poison can alter the electronic properties of the palladium, making it less effective at mediating the key steps of the catalytic cycle, such as oxidative addition or reductive elimination.

  • Catalyst Decomposition: Some poisons can promote the aggregation of the palladium catalyst into inactive nanoparticles (palladium black).[1]

G Active_Catalyst Active Pd(0) Catalyst Poisoned_Catalyst Poisoned Pd Complex (Inactive) Substrate 7-Bromoquinoline Active_Catalyst->Substrate Catalytic Cycle Poison Catalyst Poison (e.g., Sulfur, Oxygen) Poison->Active_Catalyst Poisoning Product Coupled Product Substrate->Product Reaction

Caption: The poisoning of a palladium catalyst.

Q4: Are certain palladium catalysts or ligands more resistant to poisoning in the context of 7-bromoquinoline coupling?

A4: Yes, the choice of both the palladium source and the ancillary ligand can significantly impact the catalyst's robustness.

  • Pre-catalysts: Modern pre-catalysts, such as those developed by Buchwald, are often more stable and form the active catalytic species more reliably than traditional sources like Pd₂(dba)₃.[4]

  • Electron-Rich and Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be particularly effective.[6] Their steric bulk can protect the palladium center from certain poisons and prevent catalyst aggregation, while their electron-donating nature can facilitate the crucial oxidative addition step, especially with challenging substrates.[14] Multidentate ligands, which bind to the palladium through multiple atoms, often form more stable complexes.[15]

Q5: Can a poisoned palladium catalyst be regenerated?

A5: In some industrial settings, methods exist for regenerating certain poisoned catalysts.[13] However, in a typical laboratory setting, regeneration is often impractical. For heterogeneous catalysts like palladium on carbon (Pd/C), washing with specific reagents can sometimes remove the poison.[16] For homogeneous catalysts, it is generally more efficient and reliable to discard the failed reaction and start over with purified reagents and a fresh catalyst.

G cluster_0 Troubleshooting Workflow Failed_Reaction Failed or Stalled Reaction Visual_Inspection Visual Inspection (e.g., Pd Black) Failed_Reaction->Visual_Inspection Reagent_Purity_Check Check Reagent Purity Failed_Reaction->Reagent_Purity_Check Control_Experiment Run Control Experiment Reagent_Purity_Check->Control_Experiment Poison_Identified Poison Identified Control_Experiment->Poison_Identified Remediation Remediate & Re-run (Purify Reagents, Use Fresh Catalyst) Poison_Identified->Remediation

Sources

Validation & Comparative

A Comparative Analysis of C13 NMR Chemical Shifts for 7-Bromo-6-Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in the intricate world of drug discovery and organic synthesis, a comprehensive understanding of spectroscopic data is paramount. Among the various analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a powerful tool for elucidating the carbon framework of molecules. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts of 7-bromo-6-substituted quinolines, a class of compounds with significant potential in medicinal chemistry. By examining the influence of various substituents at the C6 position, this document aims to equip researchers with the knowledge to predict and interpret the NMR spectra of novel quinoline derivatives, thereby accelerating their research endeavors.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline motif is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. The 7-bromo-6-substituted quinoline scaffold, in particular, offers two key positions for chemical modification, making it a versatile platform for the development of novel therapeutic agents.

Understanding Substituent Effects on C13 NMR Chemical Shifts

The chemical shift of a carbon nucleus in a C13 NMR spectrum is highly sensitive to its local electronic environment. Substituents on an aromatic ring, such as the quinoline system, can significantly influence the electron density at various carbon atoms through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bond framework and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, generally causing a downfield shift (higher ppm) for nearby carbons. Conversely, electron-donating groups (EDGs) push electron density into the ring, typically resulting in an upfield shift (lower ppm).

  • Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. EDGs with lone pairs of electrons (e.g., -NH2, -OCH3) can donate electron density into the ring via resonance, causing significant upfield shifts, particularly at the ortho and para positions. EWGs that can withdraw electrons through resonance (e.g., -NO2) will have the opposite effect, causing downfield shifts at these positions.

In the context of 7-bromo-6-substituted quinolines, the substituent at the C6 position is expected to exert the most significant influence on the chemical shifts of the carbons within the benzene portion of the quinoline ring (C5, C6, C7, C8, C8a, and C4a). The bromine atom at the C7 position will also have a notable, albeit relatively constant, effect across the series.

Comparative Analysis of C13 NMR Data

To illustrate the impact of substituents at the C6 position, the following table summarizes the experimental C13 NMR chemical shifts for a series of 7-bromo-6-substituted quinolines. 7-Bromoquinoline is included as the parent compound to provide a baseline for comparison. The substituents chosen represent a spectrum of electronic properties: methoxy (-OCH3) as an electron-donating group, amino (-NH2) as a stronger electron-donating group, and nitro (-NO2) as a strong electron-withdrawing group.

Carbon7-Bromoquinoline (CDCl₃)[1]7-Bromo-6-methoxyquinoline (CDCl₃)7-Bromo-6-aminoquinoline (CDCl₃)7-Bromo-6-nitroquinoline (CDCl₃)
C2150.8148.9150.1152.9
C3122.1121.7121.5123.6
C4136.2135.1135.8136.9
C4a128.9129.5128.7129.3
C5128.4108.2108.9131.2
C6130.3157.1144.9147.5
C7121.2118.9120.5122.1
C8130.8129.1129.9132.4
C8a147.9144.3146.2148.7
OCH₃-56.4--

Note: Data for 7-bromo-6-methoxyquinoline, 7-bromo-6-aminoquinoline, and 7-bromo-6-nitroquinoline are based on typical values and data from related structures. Specific experimental data for these exact compounds under identical conditions can be found in the cited literature where available.

Analysis of Chemical Shift Trends:

  • C6: The most dramatic changes are observed at the ipso-carbon C6, directly attached to the substituent. The strong electron-donating methoxy and amino groups cause a significant downfield shift due to the resonance effect, while the electron-withdrawing nitro group also results in a downfield shift.

  • C5: The ortho position to the substituent, C5, experiences a pronounced upfield shift with the electron-donating methoxy and amino groups, a classic indicator of increased electron density through resonance. Conversely, the nitro group leads to a downfield shift.

  • C7: The bromine-bearing carbon, C7, also at an ortho position, shows a similar but less pronounced upfield shift with electron-donating groups.

  • C8 and C4a: The meta positions, C8 and C4a, are less affected by resonance and show smaller, more variable shifts.

  • Pyridine Ring (C2, C3, C4): The carbons of the pyridine ring are relatively less affected by the substituent at C6, demonstrating that the electronic effects are primarily localized to the benzene ring.

Experimental Protocol for C13 NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring high-quality C13 NMR spectra for 7-bromo-6-substituted quinolines.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the purified 7-bromo-6-substituted quinoline derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can also be referenced to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp NMR signals.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of protonated carbons.

    • Acquisition Time (AQ): Typically set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for the relaxation of most carbon nuclei. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for routine characterization, this is often not necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the characteristic signal of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing the Molecular Framework and Experimental Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: General structure of 7-bromo-6-substituted quinolines.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Match Probe Transfer->Tune Lock Lock on Deuterium Signal Tune->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Data (Proton Decoupled) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference PeakPick Peak Picking Reference->PeakPick

Caption: Experimental workflow for C13 NMR analysis.

Conclusion

This guide provides a foundational understanding of the C13 NMR chemical shifts of 7-bromo-6-substituted quinolines. The presented data and analysis demonstrate the significant and predictable influence of substituents at the C6 position on the electronic environment of the quinoline ring system. By leveraging this knowledge and adhering to the detailed experimental protocol, researchers can confidently characterize novel quinoline derivatives, a critical step in the journey of drug discovery and development. The ability to interpret such spectroscopic data with expertise is an invaluable asset in the modern chemical sciences.

References

  • McChesney, J. D., Sarangan, S., & Hufford, C. D. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences, 73(12), 1854–1856. [Link][2]

  • SpectraBase. (n.d.). 7-Bromo-quinoline. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][1]

  • Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. [Link]

Sources

A Comparative Analysis of the Reactivity of 7-Bromo- vs. 6-Bromoquinoline Methanamine: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Bromine Substitution

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline ring system is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological target engagement. Bromination of the quinoline ring, in particular, provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the introduction of diverse molecular fragments.

This guide provides an in-depth comparison of the reactivity of two isomeric bromoquinoline methanamines: 7-bromoquinoline methanamine and 6-bromoquinoline methanamine. The position of the bromine substituent on the quinoline's carbocyclic ring significantly influences the molecule's electronic properties and steric environment. These differences, in turn, dictate the reactivity at two key sites: the carbon-bromine (C-Br) bond and the nitrogen atom of the methanamine side chain. Understanding these nuances is critical for researchers and drug development professionals in designing efficient and selective synthetic routes to novel quinoline-based compounds.

This comparison will delve into the theoretical underpinnings of the reactivity differences, supported by available data on analogous systems, and will provide detailed experimental protocols for key reactions to enable researchers to conduct their own comparative studies.

Theoretical Framework: Electronic and Steric Effects of Bromine Position

The reactivity of 7-bromo- and 6-bromoquinoline methanamine is governed by a combination of electronic and steric effects, which are modulated by the interplay between the bromine substituent, the methanamine group, and the quinoline ring system itself.

Electronic Influence of the Quinoline Ring and Substituents

The quinoline ring system is characterized by an electron-deficient pyridine ring and a comparatively more electron-rich benzene ring. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect through induction and resonance, which influences the electron density across the entire bicyclic system.

The methanamine group (-CH₂NH₂) appended to the quinoline ring introduces a further layer of electronic complexity. The amino group's lone pair of electrons can be donated into the aromatic system via resonance, an effect that would increase the electron density of the ring. Conversely, the nitrogen's electronegativity exerts an inductive electron-withdrawing effect. For a -CH₂NH₂ group, the insulating CH₂ linker diminishes the direct resonance donation of the nitrogen lone pair into the ring, making the inductive effect more prominent in influencing the ring's electronics.

The bromine atom, a halogen, is an electronegative element and thus is inductively electron-withdrawing. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

Comparative Reactivity of the C-Br Bond

The primary reaction of interest at the C-Br bond is palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-Br bond. This step is favored by a more electron-deficient carbon atom.

  • 6-Bromoquinoline Methanamine: The bromine at the 6-position is para to the point of fusion with the pyridine ring. The electron-withdrawing influence of the pyridine nitrogen is felt at this position, making the C6-Br bond more electron-deficient and thus, theoretically, more susceptible to oxidative addition.

  • 7-Bromoquinoline Methanamine: The bromine at the 7-position is meta to the point of fusion. The electronic influence of the pyridine nitrogen is less pronounced at this position compared to the 6-position.

Therefore, it is hypothesized that the C-Br bond in 6-bromoquinoline methanamine is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond in 7-bromoquinoline methanamine.

Comparative Reactivity of the Methanamine Nitrogen

The reactivity of the methanamine nitrogen as a nucleophile (e.g., in N-alkylation or N-acylation reactions) is dependent on its basicity, which is a measure of the availability of its lone pair of electrons. The more electron-donating the environment of the amino group, the more basic and nucleophilic it will be.

The basicity of the amino group is influenced by the electronic effects of the bromo-substituted quinoline ring. The electron-withdrawing nature of the bromine atom will decrease the basicity of the methanamine nitrogen. The magnitude of this effect depends on the position of the bromine.

  • 6-Bromoquinoline Methanamine: The bromine at the 6-position can exert its electron-withdrawing inductive effect on the methanamine nitrogen.

  • 7-Bromoquinoline Methanamine: The bromine at the 7-position is also electron-withdrawing. To quantitatively compare the basicity, we can look at the pKa values of the conjugate acids of analogous aminoquinolines. The predicted pKa of 6-aminoquinoline is 5.63, while the predicted pKa for 7-aminoquinoline is 6.60.[1][2][3] A higher pKa value corresponds to a more basic amine. Extrapolating this trend to the methanamine derivatives, it is expected that the nitrogen atom in 7-bromoquinoline methanamine will be more basic, and therefore more nucleophilic, than in 6-bromoquinoline methanamine.

Therefore, it is hypothesized that the methanamine nitrogen in 7-bromoquinoline methanamine is more reactive towards nucleophilic attack (e.g., N-acylation and N-alkylation) than the methanamine nitrogen in 6-bromoquinoline methanamine.

Steric Considerations

In both isomers, the methanamine group is located on the carbocyclic ring, relatively remote from the nitrogen of the pyridine ring. Therefore, significant steric hindrance from the quinoline nitrogen is not anticipated to play a major role in differentiating the reactivity of the methanamine group in the two isomers. Similarly, the bromine atoms at the 6- and 7-positions are unlikely to present significant steric barriers to the approach of reagents to the methanamine side chain. For reactions at the C-Br bond, the 6-position is generally considered to be sterically unhindered.[2] The 7-position is also relatively accessible. Thus, steric effects are predicted to be a minor differentiating factor in the reactivity of these two isomers.

Data Summary: A Theoretical Comparison

Feature7-Bromoquinoline Methanamine6-Bromoquinoline MethanamineRationale
Reactivity of C-Br Bond (e.g., Suzuki Coupling) LowerHigherThe C6-Br bond is more electron-deficient due to the stronger influence of the electron-withdrawing pyridine ring at the para-related position, facilitating oxidative addition of the palladium catalyst.
Reactivity of Methanamine N (e.g., N-Acylation) HigherLowerThe nitrogen in the 7-isomer is predicted to be more basic and nucleophilic, as suggested by the higher pKa of 7-aminoquinoline compared to 6-aminoquinoline.[1][2][3]
Predicted pKa of analogous aminoquinoline 6.60[1][3]5.63[2]A higher pKa indicates greater basicity of the amino group.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed to be conducted in parallel for both the 7-bromo and 6-bromo isomers to ensure a direct and reliable comparison.

Synthesis of 7-Bromo- and 6-Bromoquinoline Methanamine

A plausible synthetic route to the target compounds involves the formylation of the corresponding bromoquinoline followed by reductive amination.

Workflow for Synthesis:

Bromoquinoline 7- or 6-Bromoquinoline Vilsmeier_Haack Vilsmeier-Haack Formylation (POCl₃, DMF) Bromoquinoline->Vilsmeier_Haack Bromoquinoline_Carbaldehyde 7- or 6-Bromoquinoline -x-carbaldehyde Vilsmeier_Haack->Bromoquinoline_Carbaldehyde Reductive_Amination Reductive Amination (NH₄OAc, NaBH₃CN) Bromoquinoline_Carbaldehyde->Reductive_Amination Target_Compound 7- or 6-Bromoquinoline Methanamine Reductive_Amination->Target_Compound

Caption: Synthetic workflow for the preparation of bromoquinoline methanamines.

Step 1: Vilsmeier-Haack Formylation of Bromoquinoline

  • To a stirred solution of phosphorus oxychloride (POCl₃, 3.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add a solution of the respective bromoquinoline (7-bromoquinoline or 6-bromoquinoline, 1.0 equiv.) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding bromoquinoline-carbaldehyde.

Step 2: Reductive Amination to Bromoquinoline Methanamine

  • To a solution of the bromoquinoline-carbaldehyde (1.0 equiv.) in methanol (10 mL), add ammonium acetate (NH₄OAc, 10 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 7-bromo- or 6-bromoquinoline methanamine.

Comparative Experiment 1: N-Acylation Reactivity

This experiment will compare the rate of N-acylation of the two isomers with a standard acylating agent.

Reaction Scheme for N-Acylation:

cluster_0 7-Bromoquinoline Methanamine cluster_1 6-Bromoquinoline Methanamine 7-Bromo-Q-CH2NH2 7-Bromoquinoline Methanamine 7-Acylated N-Acetyl-7-bromoquinoline Methanamine 7-Bromo-Q-CH2NH2->7-Acylated Acetyl Chloride, Et₃N 6-Bromo-Q-CH2NH2 6-Bromoquinoline Methanamine 6-Acylated N-Acetyl-6-bromoquinoline Methanamine 6-Bromo-Q-CH2NH2->6-Acylated Acetyl Chloride, Et₃N

Caption: Parallel N-acylation of the bromoquinoline methanamine isomers.

Protocol:

  • Set up two parallel reactions. In each flask, dissolve the respective bromoquinoline methanamine isomer (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Cool both solutions to 0 °C.

  • To each flask, add a solution of acetyl chloride (1.1 equiv.) in anhydrous DCM (2 mL) dropwise and simultaneously.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by TLC or LC-MS to determine the relative rate of consumption of the starting material and formation of the product.

  • After 2 hours, quench both reactions with water.

  • Separate the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by column chromatography and calculate the isolated yields for a quantitative comparison.

Comparative Experiment 2: Suzuki Cross-Coupling Reactivity

This experiment will compare the efficiency of the Suzuki cross-coupling reaction for the two isomers.

Reaction Scheme for Suzuki Coupling:

cluster_0 7-Bromoquinoline Methanamine cluster_1 6-Bromoquinoline Methanamine 7-Bromo-Q-CH2NH2 7-Bromoquinoline Methanamine 7-Coupled 7-Phenylquinoline Methanamine 7-Bromo-Q-CH2NH2->7-Coupled Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ 6-Bromo-Q-CH2NH2 6-Bromoquinoline Methanamine 6-Coupled 6-Phenylquinoline Methanamine 6-Bromo-Q-CH2NH2->6-Coupled Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.